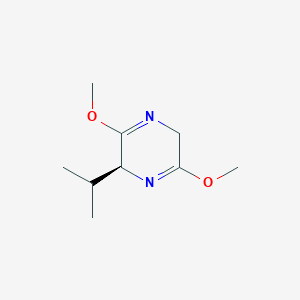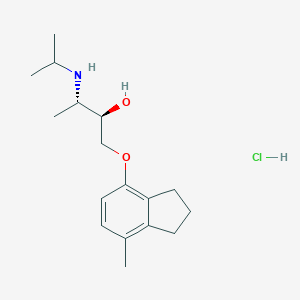![molecular formula C9H14O2 B143563 Methyl bicyclo[4.1.0]heptane-1-carboxylate CAS No. 132903-60-7](/img/structure/B143563.png)
Methyl bicyclo[4.1.0]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bicyclo[4.1.0]heptane-1-carboxylate is a chemical compound that is widely used in scientific research. It is a bicyclic ester that is commonly used as a building block for the synthesis of various organic compounds. The compound has a unique structure that makes it an important tool in the study of organic chemistry.
Wirkmechanismus
The mechanism of action of methyl bicyclo[4.1.0]heptane-1-carboxylate is not well understood. However, it is believed that the compound acts as a nucleophile in organic chemical reactions. The unique structure of the compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry research.
Biochemische Und Physiologische Effekte
Methyl bicyclo[4.1.0]heptane-1-carboxylate does not have any known biochemical or physiological effects. The compound is primarily used in scientific research and is not intended for human consumption.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl bicyclo[4.1.0]heptane-1-carboxylate in lab experiments is its unique structure and reactivity. The compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool in organic chemistry research. However, one of the limitations of using the compound is its high cost, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving methyl bicyclo[4.1.0]heptane-1-carboxylate. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of the compound's potential as a reagent in new organic chemical reactions. Additionally, the compound may have potential applications in the development of new drugs and materials.
Synthesemethoden
The synthesis of methyl bicyclo[4.1.0]heptane-1-carboxylate can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methanol to yield methyl bicyclo[4.1.0]heptane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl bicyclo[4.1.0]heptane-1-carboxylate is widely used in scientific research due to its unique structure and reactivity. It is commonly used as a building block for the synthesis of various organic compounds. The compound is also used as a reagent in organic chemical reactions, such as Diels-Alder reactions and ring-opening reactions.
Eigenschaften
CAS-Nummer |
132903-60-7 |
|---|---|
Produktname |
Methyl bicyclo[4.1.0]heptane-1-carboxylate |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
methyl bicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-8(10)9-5-3-2-4-7(9)6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
TWGWPYRHWOFFAB-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCCC1C2 |
Kanonische SMILES |
COC(=O)C12CCCCC1C2 |
Synonyme |
Bicyclo[4.1.0]heptane-1-carboxylic acid, methyl ester, (-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



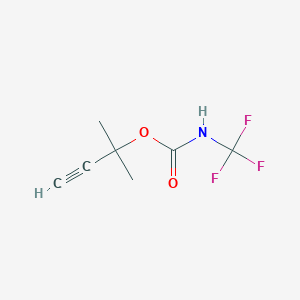
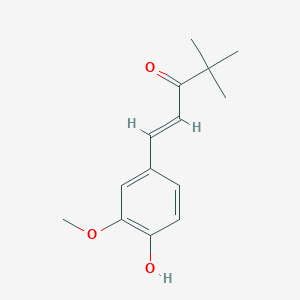
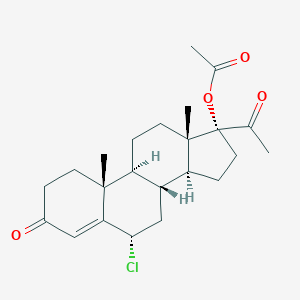
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)


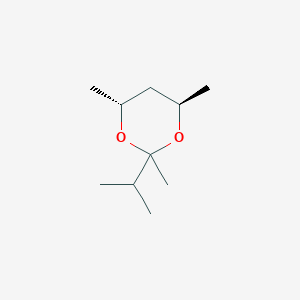
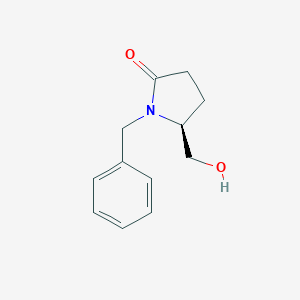
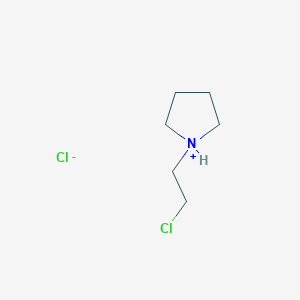
![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
